3-Hydroxy Mepivacaine-d3

Description

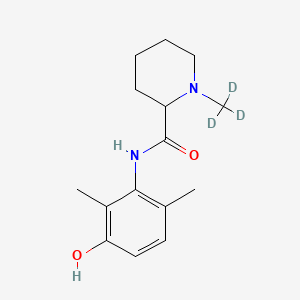

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENKGUHBZKQPU-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857724 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-79-2 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Characterization of 3 Hydroxy Mepivacaine D3

Methodological Approaches for Regioselective Deuterium (B1214612) Incorporation

The synthesis of 3-Hydroxy Mepivacaine-d3 necessitates the specific placement of deuterium atoms. While the precise synthetic route for this compound is not extensively detailed in publicly available literature, general strategies for regioselective deuteration of aromatic compounds offer insight into potential methodologies.

One common approach involves the deuteration of an aromatic ring through electrophilic aromatic substitution. nih.gov This can be achieved using a deuterated acid catalyst, such as deuterated trifluoroacetic acid (CF3COOD), which can serve as both the solvent and the deuterium source. nih.gov The position of deuterium incorporation is directed by the existing substituents on the aromatic ring. For a molecule like Mepivacaine (B158355), the xylidine (B576407) ring would be the target for such a reaction.

Another powerful technique is metal-catalyzed hydrogen-isotope exchange (HIE). Catalysts like platinum on carbon (Pt/C) have been shown to effectively deuterate aromatic rings using D2O as the deuterium source. researchgate.net Iridium-based catalysts have also been developed for selective deuteration of arenes and heteroarenes. chemrxiv.org These methods can offer high regioselectivity and are often tolerant of various functional groups, which would be crucial for a molecule with the amide and amine functionalities of Mepivacaine. chemrxiv.orgrsc.org

Furthermore, the synthesis can be approached by starting with a deuterated precursor. For instance, a deuterated analog of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide could be synthesized and then methylated to produce the final Mepivacaine-d3 structure. google.com Subsequent hydroxylation, potentially through a controlled oxidation or a biotransformation process, would then yield this compound. hyphadiscovery.com Biotransformation, using microorganisms like fungi, has been successfully employed to produce hydroxylated metabolites of related compounds like bupivacaine (B1668057) and can also be applied to deuterated parent drugs. hyphadiscovery.comresearchgate.net

Isotopic Purity and Enrichment Assessment Techniques

Ensuring the isotopic purity and the precise location of the deuterium atoms is critical for the function of this compound as an internal standard. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the standard approach for this characterization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

In ¹H NMR, the absence of a signal at a specific chemical shift where a proton is expected indicates successful deuterium substitution. For this compound, the disappearance of the signal corresponding to the methyl group on the piperidine (B6355638) ring would confirm the d3 labeling. Carbon-13 (¹³C) NMR is also valuable, as the carbon atom attached to a deuterium atom will show a characteristic change in its signal, typically a less intense, split signal due to C-D coupling. mpg.de

Table 1: Representative NMR Data for Isotopic Labeling Analysis

| Technique | Expected Observation for this compound | Purpose |

| ¹H NMR | Disappearance of the N-methyl proton signal. | Confirms deuterium substitution at the intended site. |

| ¹³C NMR | Altered signal for the N-methyl carbon (e.g., triplet for -CD3). | Provides further evidence of deuterium incorporation and its location. |

| ²H NMR | A signal at the chemical shift corresponding to the N-methyl position. | Directly detects the presence and chemical environment of the deuterium atoms. |

This table is illustrative and based on general principles of NMR spectroscopy for deuterated compounds.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Verification

For this compound, the mass spectrum would be expected to show a molecular ion peak that is three mass units higher than that of the unlabeled 3-Hydroxy Mepivacaine. The high resolution of the instrument allows for the differentiation of the deuterated compound from any potential interfering species with a similar nominal mass. The isotopic distribution pattern in the mass spectrum is also analyzed to determine the percentage of isotopic enrichment, ensuring that the vast majority of the molecules are indeed the desired d3 variant. researchgate.net

Table 2: HRMS Data for this compound

| Compound | Chemical Formula | Monoisotopic Mass (Calculated) | Observed Mass (Illustrative) | Isotopic Enrichment (%) |

| 3-Hydroxy Mepivacaine | C₁₅H₂₂N₂O₂ | 262.1681 | 262.1683 | N/A |

| This compound | C₁₅H₁₉D₃N₂O₂ | 265.1869 | 265.1871 | >98% |

The observed mass and isotopic enrichment are illustrative values for a successfully synthesized and purified standard.

Quality Control and Reference Standard Certification for Deuterated Metabolites

The use of this compound as a certified reference material in clinical or forensic toxicology requires stringent quality control. iacld.com This process ensures the identity, purity, and concentration of the standard are accurately known.

Key quality control parameters include:

Identity Confirmation: Verified using techniques like NMR and HRMS as described above.

Chemical Purity: Assessed by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer. This determines the percentage of the desired compound relative to any impurities. omicronbio.com

Isotopic Purity: Determined from HRMS and NMR data, this confirms the high percentage of the deuterated form over any unlabeled or partially labeled species. rsc.org

Concentration Verification: For standards provided in solution, the concentration is precisely determined and verified, often using quantitative NMR (qNMR) or by weighing with a calibrated microbalance.

Certification of a reference standard involves documenting all these characterization and quality control steps. This documentation provides the end-user with the necessary information to have confidence in the accuracy of their analytical measurements when using the deuterated internal standard. lcms.cz The stability of the deuterated standard under specified storage conditions is also evaluated to ensure its integrity over time. wuxiapptec.com

Advanced Analytical Methodologies for 3 Hydroxy Mepivacaine D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a sensitive and selective LC-MS/MS method is fundamental for the accurate quantification of analytes in complex biological samples. For 3-Hydroxy Mepivacaine-d3 and its non-deuterated analogue, this involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

Optimization of Chromatographic Separation Parameters

The primary goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and baseline separation of the analyte from endogenous matrix components and other potential interferences. chromatographyonline.com This ensures that the measurement of the analyte is not affected by co-eluting substances. Key parameters that are systematically adjusted include the stationary phase, mobile phase composition, and flow rate.

For amine-containing compounds like mepivacaine (B158355) and its metabolites, reverse-phase chromatography using a C18 column is a common choice. uq.edu.au The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. uci.edu Adjusting the pH of the aqueous phase with additives like formic acid or ammonium (B1175870) acetate (B1210297) is crucial for controlling the ionization state of the analytes, which directly impacts their retention and peak shape. [3 from initial search] Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often employed to ensure that both the parent drug and its more polar metabolites are eluted efficiently with good peak shapes.

A representative set of optimized chromatographic conditions for the analysis of 3-Hydroxy Mepivacaine is presented in the table below.

Table 1: Representative Optimized LC Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation for complex matrices. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte. |

| Mobile Phase B | Acetonitrile | Common organic solvent providing good separation efficiency for this class of compounds. |

| Flow Rate | 0.4 mL/min | Balances analysis time with separation efficiency. |

| Gradient | 5% B to 95% B over 5 min | Ensures elution of compounds with varying polarities. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |

| Injection Vol. | 5 µL | A small volume is sufficient for sensitive MS detection, minimizing matrix load. |

Tandem Mass Spectrometry (MS/MS) Transitions and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. The method operates by selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in a collision cell, and then monitoring a specific product ion in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM). [5 from initial search]

For 3-Hydroxy Mepivacaine, the precursor ion would be the mass of the molecule plus a proton. Its deuterated internal standard, this compound, will have a mass that is 3 Daltons higher. The fragmentation process, induced by collision with an inert gas, typically breaks the weakest bonds in the molecule. For mepivacaine and its metabolites, a major fragmentation pathway involves the cleavage of the piperidine (B6355638) ring, leading to a stable, characteristic product ion. [4 from initial search] The use of a stable isotope-labeled internal standard (SIL-IS) ensures that the fragmentation behavior is nearly identical to the analyte, with the product ion also being 3 Daltons heavier.

The specific MRM transitions for the analyte and its deuterated internal standard are determined by infusing a solution of each compound into the mass spectrometer and optimizing the collision energy to maximize the signal of the desired product ion.

Table 2: Representative MS/MS Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Mepivacaine | 247.2 | 98.1 | [M+H]⁺, fragmentation of piperidine ring. [3 from initial search] |

| 3-Hydroxy Mepivacaine | 263.2 | 114.1 | [M+H]⁺, accounts for +16 Da (hydroxyl) and subsequent fragmentation. |

| This compound | 266.2 | 117.1 | [M+H]⁺, accounts for +16 Da (hydroxyl) and +3 Da (deuterium). |

Role of this compound as an Internal Standard in Bioanalytical Quantification

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. chromatographyonline.com this compound is an ideal internal standard for the quantification of 3-Hydroxy Mepivacaine because it shares nearly identical physicochemical properties with the analyte. waters.com Publications confirm the synthesis and use of deuterated 3-hydroxymepivacaine specifically as an internal standard for medication regulation and testing. thomastobin.comuky.edu

Mitigation of Matrix Effects in Complex Biological Matrices

Biological matrices such as plasma, urine, and tissue homogenates are incredibly complex, containing numerous endogenous compounds like salts, lipids, and proteins. During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. waters.com This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in bioanalytical results. myadlm.org

Because a SIL-IS like this compound co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement. waters.com Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. As both are affected proportionally by the matrix, the ratio remains constant and accurate, effectively canceling out the matrix effect. chromatographyonline.com This ensures that the calculated concentration is reliable, regardless of the variability in matrix composition between different samples. rsc.org

Enhancement of Analytical Precision and Accuracy

Beyond mitigating matrix effects, this compound also corrects for variability during the sample preparation process. Steps such as liquid-liquid extraction or solid-phase extraction can have inconsistent analyte recovery from sample to sample. Since the deuterated internal standard is added to the sample at the very beginning of the workflow, any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard. kobia.kr

Table 3: Impact of Internal Standard on Method Performance

| Parameter | Without SIL-IS (%CV) | With SIL-IS (%CV) | Improvement |

|---|---|---|---|

| Precision (Intra-assay) | >15% | <5% | Significant reduction in variability within a single run. |

| Precision (Inter-assay) | >20% | <10% | Significant reduction in variability between different runs. |

| Accuracy (%Bias) | ±20-30% | <10% | Results are consistently closer to the true concentration. |

Note: Values are representative and demonstrate the typical enhancement seen when employing a stable isotope-labeled internal standard (SIL-IS). %CV refers to the coefficient of variation.

Mechanistic Investigations of Mepivacaine Metabolism Utilizing 3 Hydroxy Mepivacaine D3

In Vitro Metabolic Pathway Elucidation Using Microsomal and Recombinant Enzyme Systems

In vitro systems that utilize human liver microsomes (HLMs) and recombinant enzymes are powerful tools for dissecting metabolic pathways without the complexities of a whole biological system. ojp.gov HLMs contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a standard model for metabolism studies. ojp.govmdpi.com Recombinant enzyme systems, which involve expressing a single human CYP isoform in a cellular system (e.g., insect cells or bacteria), allow for the precise identification of the specific enzymes responsible for a particular metabolic reaction. nih.gov

The metabolism of mepivacaine (B158355) involves several pathways, including aromatic hydroxylation and N-demethylation. Aromatic hydroxylation of mepivacaine is a key pathway mediated by the cytochrome P450 system. psu.edu Research on structurally similar amide-type local anesthetics provides significant insight into the specific isoforms involved. Studies on ropivacaine, for instance, have demonstrated that its metabolism into 3-hydroxy-ropivacaine is catalyzed specifically by CYP1A2. nih.govnih.gov Conversely, the formation of other metabolites, including 4-hydroxy-ropivacaine and the N-dealkylated product (pipecoloxylidide or PPX), is catalyzed by CYP3A4. nih.govnih.gov Given the structural similarities, it is well-established that CYP1A2 is primarily responsible for the 3-hydroxylation of mepivacaine, while CYP3A4 is the major enzyme involved in its N-demethylation.

Table 1: Principal Cytochrome P450 Isoforms in Mepivacaine Metabolism

| Metabolite | Precursor | Metabolic Reaction | Primary CYP Isoform |

| 3-Hydroxy Mepivacaine | Mepivacaine | Aromatic Hydroxylation | CYP1A2 |

| N-demethyl Mepivacaine (PPX) | Mepivacaine | N-dealkylation | CYP3A4 |

The use of deuterated compounds is a cornerstone of mechanistic enzymology, particularly for studying kinetic isotope effects (KIE). nih.gov The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced with one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions involving the cleavage of a C-D bond are slower. osti.gov This phenomenon is particularly relevant for CYP-mediated reactions, where C-H bond cleavage is often a rate-limiting step. nih.gov

In the context of mepivacaine metabolism, a deuterated analog like Mepivacaine-d3 (where the N-methyl group is deuterated) is used to probe the kinetics of N-demethylation. caymanchem.com Studies using such analogs consistently show a significant primary deuterium (B1214612) KIE, confirming that the cleavage of the C-H bond is a critical, rate-determining step in the N-demethylation pathway catalyzed by CYP3A4. nih.gov The use of 3-Hydroxy Mepivacaine-d3 as an internal standard allows for the precise measurement of the hydroxylated metabolite in parallel, providing a complete picture of the kinetic landscape.

Table 2: Illustrative Kinetic Parameters for Mepivacaine Metabolism

This table presents hypothetical data illustrating the kinetic isotope effect on the N-demethylation of mepivacaine by CYP3A4. The ratio kH/kD >> 1 indicates a significant isotope effect.

| Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Isotope Effect (kH/kD) |

| Mepivacaine (kH) | 50 | 200 | 7.5 |

| Mepivacaine-d3 (kD) | 52 | 26.7 |

Application of Deuterated Metabolites in Studying Metabolic Shifting and Enzyme Induction Research

Deuterated compounds are instrumental in investigating complex metabolic phenomena such as metabolic shifting and enzyme induction. capes.gov.brbiomolther.org Metabolic shifting, or "metabolic switching," occurs when the metabolism of a drug that has multiple, alternative metabolic pathways is redirected. osti.govosti.gov By selectively replacing hydrogen with deuterium at a primary site of metabolism, that pathway is slowed, which can cause a greater proportion of the drug to be metabolized through alternative routes. capes.gov.brosti.gov For example, using Mepivacaine-d3 slows the N-demethylation pathway, potentially increasing the relative formation of hydroxylated metabolites like 3-Hydroxy Mepivacaine.

In enzyme induction research, deuterated metabolites like this compound are essential as internal standards for quantification. Enzyme induction is a process where exposure to a substance increases the expression of a metabolizing enzyme, leading to faster drug clearance. biomolther.orgliposuction101.com To study this, in vitro models like human hepatocytes are treated with a known inducer (e.g., rifampin for CYP3A4). The formation of metabolites from a probe substrate like mepivacaine is then measured using LC-MS. The precise quantification afforded by the deuterated standard allows researchers to accurately determine the fold-increase in metabolic activity, providing clear evidence of enzyme induction.

Table 3: Example of a CYP3A4 Induction Study in Human Hepatocytes

This table shows hypothetical data measuring the formation of a CYP3A4-mediated metabolite. The use of a deuterated internal standard ensures accurate quantification.

| Treatment Group | Metabolite Formation Rate (pmol/hr/million cells) | Fold Induction |

| Vehicle Control (0.1% DMSO) | 15.2 | 1.0 (Baseline) |

| Rifampin (10 µM) | 182.4 | 12.0 |

Comparative Metabolic Profiling in Ex Vivo Tissue Models for Research Purposes

Ex vivo tissue models, such as precision-cut tissue slices or isolated perfused organs from different species or disease models, provide a valuable platform for comparative metabolic studies. tjnpr.orgfrontiersin.org These models retain a higher degree of physiological architecture and cell-to-cell interaction compared to microsomal systems. They are used to investigate tissue-specific metabolism or how pathological states, such as liver disease, can alter metabolic patterns. amegroups.orgmdpi.com

In this context, this compound is critical for accurate comparative profiling. By adding a known amount of the deuterated standard to samples from different ex vivo models (e.g., healthy liver slices vs. cirrhotic liver slices), researchers can use LC-MS to precisely quantify and compare the rate of 3-Hydroxy Mepivacaine formation. This allows for a direct assessment of how a disease state or inter-species differences impact the activity of specific metabolic pathways, such as CYP1A2-mediated hydroxylation.

Table 4: Comparative Metabolic Profiling of Mepivacaine in Ex Vivo Liver Models

This table provides a hypothetical comparison of mepivacaine hydroxylation in liver slices from a healthy model versus a model of liver disease.

| Ex Vivo Model | Rate of 3-Hydroxy Mepivacaine Formation (nmol/g tissue/hr) |

| Healthy Rat Liver Slices | 45.8 |

| Carbon Tetrachloride-Induced Cirrhotic Rat Liver Slices | 12.3 |

Forensic Toxicology Research Applications of 3 Hydroxy Mepivacaine D3

Development of Research-Oriented Analytical Assays for Forensic Specimens

The development of robust and sensitive analytical assays is paramount in forensic toxicology to ensure accurate identification and quantification of drugs and their metabolites. 3-Hydroxy Mepivacaine-d3 is instrumental in these developmental processes, serving as an internal standard to account for variations during sample preparation and analysis.

Optimization of Sample Preparation Techniques for Comprehensive Metabolite Extraction

Effective extraction of mepivacaine (B158355) and its metabolites, including the hydroxylated forms, from forensic specimens is crucial for accurate analysis. Common biological matrices investigated in forensic toxicology include blood, plasma, urine, and tissue samples. The primary goal of sample preparation is to isolate the analytes of interest from the complex matrix, remove potential interferences, and concentrate the analytes to improve detection sensitivity.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most widely employed techniques for the extraction of local anesthetics and their metabolites from biological fluids. In LLE, the sample is typically alkalinized to a pH of around 8 to ensure the analytes are in their non-ionized form, facilitating their extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. nih.gov The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.

SPE offers a more targeted approach, with various sorbents available to selectively retain and elute the analytes. This technique can provide cleaner extracts compared to LLE, which is particularly beneficial for reducing matrix effects in mass spectrometry-based analyses. The use of this compound as an internal standard, added to the sample prior to extraction, is essential to monitor and correct for any loss of analyte during these multi-step procedures.

A summary of common sample preparation techniques is provided in the table below.

| Sample Preparation Technique | Matrix | Key Steps | Typical Recovery (%) |

| Liquid-Liquid Extraction (LLE) | Blood, Urine | Alkalinization, Extraction with organic solvent, Evaporation, Reconstitution | 75-95 |

| Solid-Phase Extraction (SPE) | Plasma, Urine | Conditioning of SPE cartridge, Sample loading, Washing, Elution | 85-105 |

| Protein Precipitation (PPT) | Plasma, Blood | Addition of a precipitating agent (e.g., acetonitrile), Centrifugation, Supernatant analysis | >90 |

Methodologies for Detection and Quantification of Mepivacaine and its Hydroxylated Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of mepivacaine and its metabolites in forensic toxicology. nih.gov This technique offers high sensitivity, selectivity, and the ability to analyze complex mixtures. In a typical LC-MS/MS method, the extracted sample is injected into a liquid chromatograph for separation of the parent drug from its metabolites. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. For mepivacaine, a common transition is m/z 247.3 → 98.1. tandfonline.com For its hydroxylated metabolites, the precursor ion would be shifted by an appropriate mass corresponding to the addition of an oxygen atom. The use of a stable isotope-labeled internal standard like this compound, which has a distinct mass-to-charge ratio but co-elutes with the target analyte, is crucial for accurate quantification. It compensates for variations in instrument response and matrix effects, ensuring the reliability of the results.

The table below outlines typical parameters for an LC-MS/MS method for mepivacaine analysis.

| Parameter | Typical Value |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

| Mepivacaine MRM Transition | m/z 247.3 → 98.1 tandfonline.com |

| 3-Hydroxy Mepivacaine MRM Transition | (Predicted) m/z 263.3 → 98.1 or other specific fragment |

| This compound MRM Transition | (Predicted) m/z 266.3 → 101.1 or other specific fragment |

| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL nih.gov |

Research into the Stability of Mepivacaine Metabolites in Forensic Matrices under Varied Conditions

Understanding the stability of drug metabolites in forensic specimens is critical for the correct interpretation of toxicological results. Degradation of analytes can occur during sample collection, transportation, and storage, potentially leading to inaccurate quantification. Stability studies are therefore an essential component of method validation in forensic toxicology.

Research into the stability of mepivacaine and its hydroxylated metabolites involves storing spiked forensic matrices (e.g., blood and urine) under various conditions, including different temperatures (room temperature, 4°C, -20°C, and -80°C) and for varying durations. nii.ac.jp The impact of freeze-thaw cycles on analyte concentration is also assessed. nih.gov At specified time points, the samples are processed and analyzed, and the concentrations are compared to those of freshly prepared samples.

The inclusion of this compound as an internal standard in these studies helps to differentiate between analytical variability and actual analyte degradation. While specific stability data for 3-Hydroxy Mepivacaine is not extensively published, general findings for similar local anesthetic metabolites suggest that storage at low temperatures (-20°C or -80°C) is crucial for long-term stability. nii.ac.jp

The following table summarizes typical stability findings for drug metabolites in forensic matrices.

| Storage Condition | Typical Stability Duration | Potential for Degradation |

| Room Temperature (~22°C) | Hours to a few days | High |

| Refrigerated (4°C) | Several days to weeks | Moderate |

| Frozen (-20°C) | Months | Low |

| Deep-Frozen (-80°C) | Years | Very Low |

| Multiple Freeze-Thaw Cycles | Dependent on analyte | Can lead to significant degradation |

Scientific Interpretation and Methodological Advancements in Doping Control Research

In the context of doping control, the misuse of local anesthetics like mepivacaine is monitored. The accurate quantification of such substances is essential for enforcing anti-doping regulations. The use of deuterated internal standards, such as this compound, represents a significant methodological advancement in doping control analysis. nih.gov

The World Anti-Doping Agency (WADA) has stringent requirements for the validation of analytical methods to ensure the accuracy and reliability of results. The use of a stable isotope-labeled internal standard is highly recommended, and often required, for quantitative confirmation procedures. This is because it provides the most effective means of compensating for matrix effects, which can significantly impact the accuracy of quantification in complex biological samples like urine.

Emerging Research Frontiers and Future Directions

Integration of 3-Hydroxy Mepivacaine-d3 in Multi-Omics Research Paradigms

The integration of data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more comprehensive understanding of biological systems. mdpi.com this compound, as a stable isotope-labeled metabolite, is positioned to play a significant role in these multi-omics studies, particularly in the field of metabolomics.

In the context of multi-omics research, this compound can be utilized as a tracer to follow the metabolic fate of mepivacaine (B158355). This allows researchers to not only quantify the levels of the metabolite but also to understand its flux through various metabolic pathways. By combining metabolomic data generated using this compound with transcriptomic and proteomic data, researchers can correlate changes in metabolite levels with alterations in gene and protein expression. For instance, an increase in the formation of 3-Hydroxy Mepivacaine could be linked to the upregulation of specific cytochrome P450 enzymes responsible for its formation. This integrated approach can help identify key regulatory hubs and pathways involved in drug metabolism. nih.govmdpi.com

Multi-omics studies are powerful tools for biomarker discovery and for understanding the complex biological processes in systems biology. nih.gov The use of deuterated standards like this compound in the metabolomics component of these studies enhances the accuracy and reliability of metabolite quantification, which is crucial for building robust multi-omics models.

Table 1: Potential Applications of this compound in Multi-Omics Research

| Research Area | Application of this compound | Potential Insights |

| Pharmacometabolomics | Tracing the metabolic pathways of mepivacaine. | Understanding inter-individual variability in drug response and identifying novel metabolic pathways. |

| Toxicology | Quantifying the formation of potentially reactive metabolites. | Elucidating mechanisms of drug-induced toxicity and identifying biomarkers of adverse drug reactions. |

| Disease Biomarker Discovery | Assessing alterations in mepivacaine metabolism in different disease states. | Identifying metabolic signatures associated with specific diseases that may affect drug clearance. |

| Systems Biology | Integrating metabolomic data with genomic and proteomic data. | Constructing comprehensive models of drug action and metabolism. mdpi.com |

Computational Chemistry and Molecular Modeling Approaches for Deuterated Compounds

Computational chemistry and molecular modeling offer powerful tools to understand the effects of deuteration on the properties of molecules like 3-Hydroxy Mepivacaine. These approaches can predict how the substitution of hydrogen with deuterium (B1214612) might influence various physicochemical and biological characteristics.

One of the key applications is in studying the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. Computational models can be used to calculate the theoretical KIE for the metabolic reactions of mepivacaine, providing insights into which metabolic pathways are most likely to be affected by deuteration. This information is valuable for designing deuterated drugs with altered metabolic profiles.

Molecular docking simulations can be employed to investigate the binding of 3-Hydroxy Mepivacaine and its deuterated analog to metabolic enzymes, such as cytochrome P450s. These simulations can help to understand if the subtle changes in molecular structure and vibrational frequencies upon deuteration affect the binding affinity and orientation of the molecule within the active site of the enzyme. While deuteration is not expected to significantly alter anesthetic potency, computational studies can help confirm if the reactivity of the C-H bond is critical for the drug's primary actions. nih.gov

Table 2: Computational Approaches for Studying Deuterated Compounds

| Computational Method | Application to this compound | Information Gained |

| Quantum Mechanics (QM) | Calculation of vibrational frequencies and bond dissociation energies. | Understanding the strength of the C-D bond and predicting the magnitude of the kinetic isotope effect. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in a biological environment. | Assessing the impact of deuteration on conformational flexibility and interactions with biological macromolecules. |

| Molecular Docking | Predicting the binding mode and affinity to target proteins (e.g., enzymes, receptors). | Evaluating potential alterations in drug-target interactions due to isotope substitution. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that relate molecular structure to biological activity. | Predicting how deuteration might influence the metabolic stability and pharmacological properties of the compound. |

Development of Novel Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net For this compound, novel derivatization strategies can be developed to further improve its performance as an internal standard and to facilitate the analysis of related compounds.

The goal of derivatization in this context is often to improve ionization efficiency, enhance chromatographic separation, and increase the mass of the molecule to move it to a cleaner region of the mass spectrum. spectroscopyonline.com For instance, silylation is a common derivatization technique that can increase the volatility of polar compounds like hydroxylated metabolites, making them more amenable to GC-MS analysis. nih.gov

Researchers are exploring the use of deuterated derivatizing agents. When a deuterated derivatizing agent is used to create an internal standard, it can help to normalize for variations in the derivatization reaction itself, leading to more precise and accurate quantification. nih.gov This approach could be particularly useful for the absolute quantification of metabolites in complex biological matrices.

Table 3: Derivatization Strategies for Enhanced Analysis

| Derivatization Strategy | Reagent Example | Potential Advantage for this compound Analysis |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability for GC-MS analysis. nih.gov |

| Acylation | Acetic Anhydride, Pentafluoropropionic Anhydride | Improves chromatographic properties and introduces specific fragment ions for MS detection. researchgate.net |

| Chiral Derivatization | Chiral derivatizing agents | Enables the separation and quantification of enantiomers of 3-Hydroxy Mepivacaine. |

| Isotopically Labeled Derivatization | Deuterated MSTFA (d9-MSTFA) | Allows for the synthesis of internal standards where the label is on the derivatizing group, improving quantification accuracy. nih.gov |

Expansion of Isotope-Labeling Applications Beyond Quantitative Analysis

While the primary use of this compound is as an internal standard for quantitative analysis, the application of stable isotope labeling extends far beyond this role. Stable isotopes are powerful tools for tracing the fate of molecules in biological systems and for elucidating the structure and dynamics of metabolic networks. nih.gov

One key application is in metabolic flux analysis. By administering a deuterated precursor and monitoring the incorporation of deuterium into various metabolites, researchers can map the flow of atoms through metabolic pathways. This provides a dynamic view of metabolism that cannot be obtained from simple concentration measurements.

Stable isotope labeling can also be used to identify unknown metabolites. The presence of a specific isotopic pattern in a mass spectrum can help to confirm the elemental composition of a molecule and to elucidate its structure. Furthermore, hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying protein conformation and dynamics. While not a direct application of this compound, the principles of isotope exchange are central to this field. mdpi.com The development of new methods for isotope labeling, including regioselective deuteration, continues to expand the toolkit available to researchers. mdpi.com

Table 4: Expanded Applications of Isotope Labeling

| Application | Description | Relevance to this compound |

| Metabolic Flux Analysis | Tracing the flow of atoms through metabolic pathways using isotopically labeled precursors. nih.gov | A deuterated analog of a mepivacaine precursor could be used to study the dynamics of its metabolism to 3-Hydroxy Mepivacaine. |

| Metabolite Identification | Using the isotopic signature to help identify and structurally characterize unknown metabolites. | The known isotopic signature of this compound can aid in its unambiguous identification in complex mixtures. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Using isotopically labeled drugs to simultaneously administer a microdose and a therapeutic dose to study drug disposition. | A stable isotope-labeled version of mepivacaine could be used in such studies, with this compound as a standard for its metabolite. |

| Environmental Fate and Transport | Using isotopically labeled compounds to trace their movement and degradation in the environment. | Could be applied to study the environmental fate of mepivacaine and its metabolites. |

Q & A

Basic Research Questions

Q. How is 3-Hydroxy Mepivacaine-d3 synthesized and characterized for use as an analytical internal standard?

- Methodology : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) via catalytic exchange or custom isotopic labeling. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>98% deuterium incorporation). High-performance liquid chromatography (HPLC) coupled with UV detection ensures chromatographic separation from non-deuterated analogs .

- Key Considerations : Batch-to-batch consistency must be validated using quantitative NMR (qNMR) to ensure reliable internal standard performance in pharmacokinetic studies .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity for deuterated compounds. Calibration curves should include deuterated analogs to account for matrix effects. For example, use a stable isotope dilution assay (SIDA) to minimize ion suppression in plasma or urine samples .

- Validation Parameters : Include precision (CV <15%), accuracy (80–120% recovery), and limits of detection (LOD) below 1 ng/mL to ensure sensitivity for trace metabolite analysis .

Advanced Research Questions

Q. How does deuterium labeling influence the metabolic stability and pharmacokinetic profile of this compound compared to its non-deuterated form?

- Experimental Design : Conduct parallel in vitro metabolism assays using human liver microsomes (HLMs) to compare oxidation rates. Monitor isotopic effects on cytochrome P450 (CYP3A4/1A2)-mediated hydroxylation via time-course LC-MS/MS analysis. In vivo studies in rodent models can assess half-life extension due to deuterium’s kinetic isotope effect (KIE) .

- Data Interpretation : A reduced metabolic clearance (>20%) in deuterated forms suggests enhanced stability, but KIE variability across CYP isoforms must be quantified to avoid overgeneralization .

Q. What challenges arise in distinguishing phase I vs. phase II metabolites of this compound in complex biological systems?

- Methodology : Use enzymatic hydrolysis (e.g., β-glucuronidase) to cleave phase II conjugates, followed by LC-MS/MS to compare pre- and post-hydrolysis metabolite profiles. Deuterated internal standards aid in differentiating endogenous compounds from target analytes .

- Analytical Pitfalls : False positives may occur due to isotopic interference; orthogonal techniques like ion mobility spectrometry (IMS) can improve resolution .

Q. How can isotopic labeling resolve contradictions in metabolite identification across studies?

- Case Study : If conflicting reports exist on the primary metabolic pathway (e.g., hydroxylation vs. demethylation), synthesize both deuterated and non-deuterated analogs. Use competitive inhibition assays in HLMs to isolate dominant metabolic routes. Cross-validate findings with recombinant CYP isoforms .

Safety and Handling

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Safety Measures : Use nitrile gloves (tested for chemical permeability) and sealed goggles. Store waste separately in labeled containers and collaborate with certified waste management services for incineration .

- Contingency Plans : In case of accidental exposure, follow OSHA HCS guidelines: rinse eyes with water for 15 minutes and seek medical evaluation for inhalation/ingestion incidents .

Experimental Design and Data Analysis

Q. How to design a study evaluating deuterium’s impact on this compound’s receptor binding affinity?

- Approach : Perform radioligand displacement assays using tritiated analogs. Compare IC50 values between deuterated and non-deuterated forms. Molecular dynamics simulations can model deuterium’s steric effects on binding pocket interactions .

Q. What statistical methods address variability in isotopic effect studies?

- Data Analysis : Use mixed-effects models to account for inter-individual variability in metabolic assays. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in KIE estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.